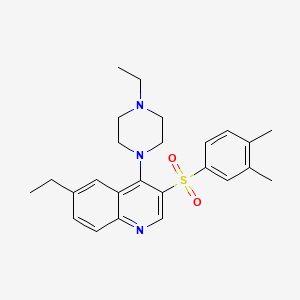

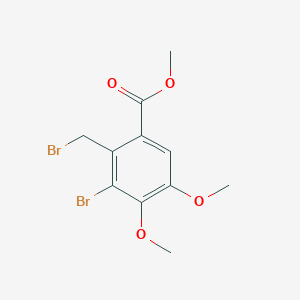

Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-bromo-2-(bromomethyl)propanoate is a clear colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula for Methyl 3-bromo-2-(bromomethyl)propanoate is C5H8Br2O2 . This compound contains a carboxylic ester functional group, which is common in a wide variety of biochemical compounds.Physical And Chemical Properties Analysis

Methyl 3-bromo-2-(bromomethyl)propanoate has a molecular weight of 259.92 g/mol . It is a liquid at room temperature and has a boiling point of 60-62 °C at 0.4 mmHg . The compound has a refractive index of 1.508 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate and its derivatives are involved in various chemical syntheses, demonstrating their versatility in organic chemistry. For example, compounds like methyl 3,5-dimethylbenzoate and 3,5-bis(bromomethyl)phenyl acetate show unique molecular associations in crystals, indicating their potential in materials science for developing new materials with specific crystal structures (Ebersbach, Seichter, & Mazik, 2022). Another study highlighted the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, showcasing the compound's significance in pharmaceutical research (Sheng-li, 2004).

Catalytic Properties

Ruthenium complexes with N-heterocyclic carbene ligands, prepared from related bromomethyl compounds, exhibit catalytic activities in the reduction of ketones and aldehydes. These complexes are crucial for developing new catalytic reactions in organic synthesis (Mejuto et al., 2015).

Photodynamic Therapy Applications

Derivatives of Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate have been explored for their photophysical and photochemical properties, indicating their potential as photosensitizers in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them suitable for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity Against PTP1B

The synthesized compound Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate exhibited good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatments. This finding underscores the compound's potential in medicinal chemistry for developing new therapeutic agents (Lijun, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound may interact with various biological molecules depending on its chemical structure and properties .

Mode of Action

Brominated compounds often participate in electrophilic aromatic substitution reactions, where the bromine atom acts as an electrophile, reacting with nucleophilic sites on biological molecules .

Biochemical Pathways

Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this reaction depend on the specific context and the other reactants involved.

Pharmacokinetics

The compound’s molecular weight (25992 g/mol) suggests that it could be absorbed in the body. Its two bromine atoms might make it relatively lipophilic, potentially affecting its distribution and metabolism .

Result of Action

As a brominated compound, it could potentially react with various biological molecules, leading to changes in their structure and function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate. For instance, it should be stored in a dry, cool, and well-ventilated place .

Propriétés

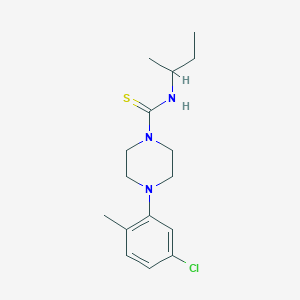

IUPAC Name |

methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O4/c1-15-8-4-6(11(14)17-3)7(5-12)9(13)10(8)16-2/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHPLAGWOKBJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)CBr)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2682700.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)

![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)

![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)

![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)

![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682719.png)